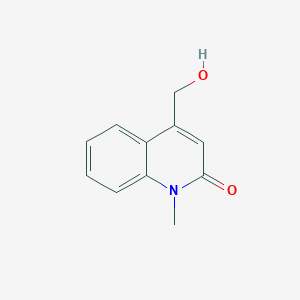![molecular formula C14H14O5 B12873939 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione is a compound belonging to the class of dihydronaphthofurans. These compounds are characterized by their arene ring-fused furan structure, which is found in many natural and synthetic products. Dihydronaphthofurans are known for their biological and pharmacological activities, as well as their photochromic properties when exposed to UV or sunlight .
Métodos De Preparación
The synthesis of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be achieved through various synthetic routes. Common methods include:
Annulation of naphthols with various reagents: This involves the formation of the furan ring by reacting naphthols with suitable reagents under specific conditions.
Cycloaddition reactions: These include [3 + 2], [4 + 1], and Diels–Alder reactions, which are used to form the fused ring structure.
Intramolecular transannulation: This method involves the rearrangement of molecular structures to form the desired compound.
Friedel Crafts reactions: These are used to introduce substituents into the aromatic ring.
Wittig and Claisen rearrangements: These reactions are employed to form the furan ring and introduce functional groups.
Análisis De Reacciones Químicas
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Cycloaddition: This reaction forms new ring structures by adding multiple reactants together.
Aplicaciones Científicas De Investigación
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It exhibits biological activities, making it useful in studying biological processes and developing pharmaceuticals.
Medicine: Its pharmacological properties are explored for potential therapeutic applications.
Industry: It is used in the production of materials with specific properties, such as photochromic materials.
Mecanismo De Acción
The mechanism of action of 5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to interact with specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione can be compared with other similar compounds, such as:
4-(3,4-Dihydroxyphenyl)-6,7-dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one: This compound has similar structural features but different functional groups.
Loliolide and isololiolide: These compounds share the dihydronaphthofuran core but have different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting properties, which make it valuable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
5,8-dimethoxy-1,3a,9,9a-tetrahydrobenzo[f][2]benzofuran-3,4-dione |
InChI |
InChI=1S/C14H14O5/c1-17-9-3-4-10(18-2)12-8(9)5-7-6-19-14(16)11(7)13(12)15/h3-4,7,11H,5-6H2,1-2H3 |
Clave InChI |
JCFZSENYLMJMQT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2CC3COC(=O)C3C(=O)C2=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
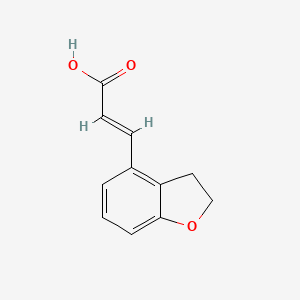
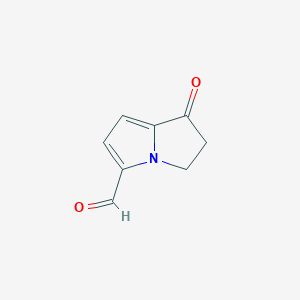
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)
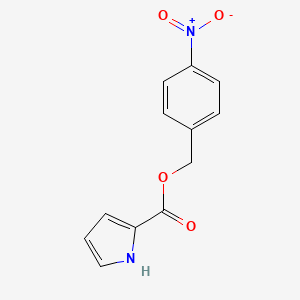

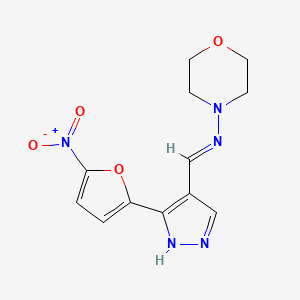
![3-(2-Aminobenzo[d]oxazol-5-yl)acrylic acid](/img/structure/B12873893.png)
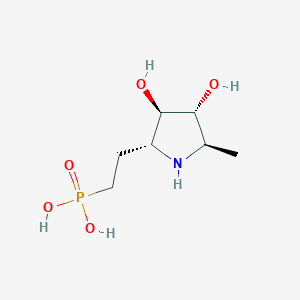

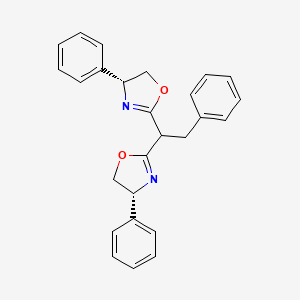
![4-(Trifluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12873926.png)
